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Ditridecyl sebacate - 2741-62-0

Ditridecyl sebacate

Catalog Number: EVT-13893291
CAS Number: 2741-62-0
Molecular Formula: C36H70O4
Molecular Weight: 566.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of ditridecyl sebacate typically involves the esterification reaction between sebacic acid and tridecanol. The following steps outline this process:

  1. Esterification Reaction: Sebacic acid is reacted with tridecanol in the presence of a catalyst, usually an acid catalyst such as sulfuric acid or a solid acid catalyst.
  2. Temperature Control: The reaction is conducted at elevated temperatures (around 150-200 °C) to facilitate the formation of the ester bond while removing water produced during the reaction.
  3. Purification: Post-reaction, the crude product undergoes purification processes such as distillation or solvent extraction to yield pure ditridecyl sebacate.

This method ensures high yields and purity levels, which are crucial for its applications in industrial settings .

Molecular Structure Analysis

Structure and Data

The molecular structure of ditridecyl sebacate can be described as follows:

  • Molecular Formula: C38H74O4C_{38}H_{74}O_{4}
  • Molar Mass: 602.01 g/mol
  • Structural Representation: The compound consists of two long hydrocarbon chains (tridecyl groups) attached to a sebacic acid backbone.

The structural formula can be represented in shorthand notation as follows:

C12H25OOC(C10H20)COOC12H25\text{C}_{12}\text{H}_{25}\text{OOC}(\text{C}_{10}\text{H}_{20})\text{COO}\text{C}_{12}\text{H}_{25}

This configuration contributes to its properties as a plasticizer, providing flexibility due to the long hydrocarbon chains that reduce intermolecular forces within polymer matrices .

Chemical Reactions Analysis

Reactions and Technical Details

Ditridecyl sebacate primarily undergoes reactions typical of esters, including hydrolysis, transesterification, and thermal degradation.

  1. Hydrolysis: In the presence of water and an acid or base catalyst, ditridecyl sebacate can revert to its constituent acids and alcohols:
    C38H74O4+H2OC10H18 COOH 2+2C12H25OH\text{C}_{38}\text{H}_{74}\text{O}_{4}+\text{H}_{2}\text{O}\rightarrow \text{C}_{10}\text{H}_{18}\text{ COOH }_{2}+2\text{C}_{12}\text{H}_{25}\text{OH}
  2. Transesterification: This reaction can occur when ditridecyl sebacate is treated with another alcohol in the presence of a catalyst, leading to the formation of new esters.
  3. Thermal Degradation: At high temperatures, ditridecyl sebacate may decompose into smaller fragments, affecting its performance as a plasticizer.

These reactions are significant for understanding its stability and behavior in various applications .

Mechanism of Action

Process and Data

The mechanism of action for ditridecyl sebacate as a plasticizer involves its interaction with polymer chains. By inserting itself between polymer chains, it disrupts intermolecular forces:

  • Flexibility Enhancement: The long hydrocarbon chains provide increased free volume within the polymer matrix, allowing for greater mobility of the polymer segments.
  • Thermal Stability: The presence of ditridecyl sebacate can improve thermal stability by preventing crystallization in polymers during processing.

This mechanism is crucial for applications requiring flexibility at low temperatures and resistance to brittleness .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ditridecyl sebacate exhibits several notable physical and chemical properties:

  • Appearance: Colorless to pale yellow liquid
  • Boiling Point: Approximately 350 °C
  • Density: 0.92 g/cm³ at 20 °C
  • Viscosity: Low viscosity, enhancing its ability to blend with other materials
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and acetone

These properties make it suitable for various industrial applications where flexibility and compatibility with other materials are essential .

Applications

Scientific Uses

Ditridecyl sebacate finds extensive applications across several industries:

  • Plastic Industry: Used as a plasticizer in polyvinyl chloride (PVC) products to enhance flexibility.
  • Coatings: Employed in coatings to improve adhesion and durability.
  • Cosmetics: Utilized in formulations for skin creams and lotions due to its emollient properties.
  • Lubricants: Acts as a lubricant additive to improve performance under high-stress conditions.
Synthesis Methodologies and Reaction Mechanisms

Catalytic Systems for Esterification and Transesterification

Homogeneous vs. Heterogeneous Catalysis in Ditridecyl Sebacate Production

The synthesis of ditridecyl sebacate primarily proceeds through esterification reactions between sebacic acid and tridecyl alcohol, or transesterification involving sebacate esters and tridecyl alcohol. Catalytic selection critically determines reaction efficiency, product purity, and environmental impact. Homogeneous catalysts such as titanium butoxide (Ti(OBu)₄), tin oxides (e.g., monobutyltin oxide), and p-toluene sulfonic acid (PTSA) offer high activity due to their complete solubility in the reaction mixture, enabling molecular-level interactions that accelerate reaction kinetics. However, these systems present significant drawbacks including catalyst recovery challenges, product contamination requiring extensive purification, and corrosive degradation of reactor components [2] [5].

In contrast, heterogeneous catalysts represent an advancement toward sustainable production. Solid catalysts like sulfated zirconia, functionalized silica-aluminas, and immobilized enzyme systems provide distinct advantages: (1) Simplified separation via filtration or centrifugation; (2) Enhanced reusability (>10 reaction cycles with <15% activity loss in optimized systems); (3) Reduced equipment corrosion; and (4) Minimal product contamination. Their efficacy stems from high surface acidity (Brønsted and Lewis acid sites) and tailored pore structures facilitating reactant accessibility. While initial reaction rates may be lower than homogeneous counterparts, optimized heterogeneous systems achieve >98% conversion at moderate temperatures (150-180°C) with significantly reduced waste streams [2].

Table 1: Comparative Analysis of Catalytic Systems for Ditridecyl Sebacate Synthesis

Catalyst TypeExamplesConversion EfficiencyReusabilityPurification ComplexityCorrosivity
Homogeneous Acidp-TSA, H₂SO₄>99% (4-6h)Not reusableHigh (neutralization, washing)High
Homogeneous OrganometallicTi(OBu)₄, Dibutyltin oxide>95% (5-7h)Limited reuseModerate to highModerate
Heterogeneous Solid AcidSulfated zirconia, Zeolites90-98% (6-8h)>10 cyclesLow (filtration)Negligible
Immobilized LipasesCandida antarctica B85-92% (12-24h)>20 cyclesLowNone

Role of Solid Acid Catalysts in Enhancing Reaction Efficiency and Recyclability

Advanced solid acid catalysts have demonstrated remarkable improvements in ditridecyl sebacate manufacturing. Sulfated metal oxides (e.g., SO₄²⁻/ZrO₂, SO₄²⁻/TiO₂) exhibit superacidic properties (Hammett acidity H₀ < −12), enabling efficient protonation of carbonyl groups in sebacic acid. Their catalytic activity is further enhanced through structural modifications such as tungsten or iron doping, which stabilize sulfate groups against leaching under hydrothermal conditions. Mesoporous architectures with pore diameters >5 nm facilitate diffusion of bulky tridecyl alcohol molecules (C13 chain), overcoming kinetic limitations associated with conventional microporous catalysts [2].

Recyclability engineering incorporates magnetic components (e.g., Fe₃O₄ cores in silica-supported acids) enabling magnetic separation, eliminating filtration steps. Studies demonstrate that zirconia-based catalysts retain >85% initial activity after 15 reaction cycles when regenerated via calcination at 500°C. The thermal stability of these materials (<700°C) ensures consistent performance under industrial esterification conditions. Reaction engineering optimizations include fixed-bed configurations where catalyst particles are packed in tubular reactors, enabling truly continuous production with space-time yields exceeding 200 g·L⁻¹·h⁻¹ [2] [4].

Solvent-Free and Green Chemistry Approaches

Microwave-Assisted Synthesis for Reduced Energy Consumption

Dielectric heating via microwave irradiation revolutionizes energy profiles in ditridecyl sebacate synthesis. This approach leverages direct molecular excitation of polar reactants and intermediates, enabling rapid temperature ramping (10-20°C/s) and precise thermal control. Compared to conventional conductive heating, microwave-assisted reactions achieve equivalent conversions in 30-50% less time, reducing energy consumption by 40-60%. The non-equilibrium heating mechanism creates localized superheating at catalyst active sites, particularly enhancing heterogeneous catalyst performance [5].

Industrial-scale implementations employ continuous microwave reactors with sophisticated waveguides and resonant cavities. These systems maintain field homogeneity across large reaction volumes (50-100 L), achieving kilogram-scale production. Process parameters optimized include: (1) Microwave frequency (2.45 GHz standard); (2) Power density (0.5-5 W/g mixture); (3) Pulsed irradiation protocols preventing thermal runaway; and (4) Pressure-resistant vessels enabling temperatures up to 250°C. The absence of solvent eliminates separation energy penalties, contributing to E-factor reductions of 3-5 kg waste/kg product compared to solvent-based processes.

Water-Carrying Agents in Azeotropic Distillation Processes

Water removal remains critical for driving esterification equilibrium toward sebacate formation. Solvent-free systems employ azeotropic entrainers that form low-boiling mixtures with water, facilitating continuous co-distillation. Toluene (boiling point 110°C), cyclohexane (81°C), and xylene isomers (138-144°C) are strategically selected based on reaction temperature profiles. These agents reduce partial pressure of water, enabling efficient separation at temperatures below the decomposition points of reactants (sebacic acid decomposes >220°C) [5].

Modern implementations incorporate molecular sieves (3Å or 4Å pore size) as complementary water scavengers in reflux systems. This hybrid approach combines continuous removal via distillation with adsorption of residual water, achieving >99.5% conversion even with stoichiometric reactant ratios. Environmental innovations focus on recycling closed-loop systems where condensed entrainers are separated from water via decantation and returned to the reactor. Advanced designs incorporate pervaporation membranes (e.g., polyvinyl alcohol composites) for selective water removal without entrainers, eliminating VOC emissions. These systems maintain reaction water concentrations below 0.2 wt%, driving near-quantitative conversion to ditridecyl sebacate.

Scalability and Industrial Production Challenges

Optimization of Molar Ratios and Reaction Kinetics

Industrial-scale production demands precise stoichiometric balancing between sebacic acid and tridecyl alcohol. Excess alcohol (typically 1.8-2.5:1 molar ratio alcohol:acid) drives equilibrium toward ester formation but increases separation energy and may promote side reactions like olefin formation at elevated temperatures. Kinetic modeling reveals the reaction follows fourth-order kinetics (second-order in acid and alcohol) at conversions <80%, transitioning to diffusion control at higher viscosities. Computational fluid dynamics simulations optimize agitation systems to maintain reaction homogeneity, especially critical during the phase transition from slurry to molten state [4] [5].

Temperature profiling studies demonstrate optimal trajectories: Rapid heating to 160°C to initiate reaction, followed by gradual increase to 190-200°C as conversion progresses and mixture viscosity decreases. This profile minimizes thermal degradation while maintaining favorable kinetics. Catalyst concentration optimization balances reaction rate against downstream separation burden; heterogeneous systems typically employ 0.5-1.5 wt% catalyst loading. Advanced plants implement real-time monitoring via in-line FTIR and viscometers, enabling dynamic adjustment of parameters to maintain optimal reaction trajectories despite feedstock variability.

Table 2: Optimized Reaction Parameters for Industrial Ditridecyl Sebacate Production

ParameterLaboratory ScalePilot ScaleIndustrial ScaleInfluence on Product Quality
Molar Ratio (Alcohol:Acid)2.2:12.0:11.8-2.0:1Higher ratios reduce diacid residues but increase alcohol recovery load
Temperature Range (°C)160-220150-210170-200Higher temperatures accelerate kinetics but may cause coloration
Catalyst Loading (wt%)0.8-1.20.5-1.00.5-0.8Lower loadings reduce filtration time but increase reaction duration
Reaction Time (hours)4-65-86-10Extended times ensure complete conversion but may promote side reactions
Pressure (bar)AtmosphericSlight vacuum0.3-0.5 (N₂ blanket)Inert atmosphere prevents oxidation and color formation

Continuous Flow Reactor Design for Large-Scale Manufacturing

Transitioning from batch to continuous manufacturing addresses scalability bottlenecks in ditridecyl sebacate production. Cascade reactor designs integrate multiple unit operations: (1) Molten sebacic acid and alcohol are continuously metered into a static mixer ensuring stoichiometric precision; (2) The mixture enters a CSTR (Continuous Stirred Tank Reactor) for initial esterification (50-70% conversion) with efficient water removal; (3) Intermediate flows through a plug flow reactor (PFR) section providing precise residence time for near-complete conversion; and (4) Final polishing in a falling film evaporator removes excess alcohol for recycling [3].

Advanced reactor engineering tackles high-viscosity challenges (up to 500 cP at 180°C) through: (1) Oscillatory baffled reactors superimposing pulsations on net flow, enhancing mixing without high shear rates; (2) Spinning disc reactors generating thin films with exceptional heat/mass transfer; and (3) Coiled flow inverters inducing secondary flow patterns via centrifugal forces. Industrial implementations achieve production capacities >20,000 tons/year with residence times of 4-8 hours (versus 8-15 hours in batch reactors). Process intensification reduces reactor volumes by 5-10x compared to batch systems, with energy savings of 30-50% through optimized heat integration networks.

Table 3: Continuous Reactor Configurations for Ditridecyl Sebacate Synthesis

Reactor TypeConfiguration FeaturesResidence Time ControlMixing EfficiencyScalability PotentialIndustrial Adoption
Continuous Stirred Tank (CSTR)Agitated vessel with baffles, multiple stages in seriesModerate (broad distribution)Excellent for viscous mediaProven to 10 m³ vesselsHigh (mature technology)
Plug Flow Reactor (PFR)Tubular design, may include static mixing elementsPrecise (narrow distribution)Moderate, depends on tube diameter/Darcy numberEasily scaled via numbering upIncreasing
Oscillatory Flow ReactorBaffled tubes with fluid oscillationsVery preciseExcellent at low net flowNovel, scaling demonstrations ongoingLimited (pilot scale)
Spinning Disc ReactorRotating disc creating thin filmsShort (minutes)ExceptionalLimited by disc diameterSpecialty applications
Microstructured ReactorSmall channels (100-1000 µm)Extremely preciseLaminar flow dominatedHigh via numbering upEmerging

Properties

CAS Number

2741-62-0

Product Name

Ditridecyl sebacate

IUPAC Name

ditridecyl decanedioate

Molecular Formula

C36H70O4

Molecular Weight

566.9 g/mol

InChI

InChI=1S/C36H70O4/c1-3-5-7-9-11-13-15-17-21-25-29-33-39-35(37)31-27-23-19-20-24-28-32-36(38)40-34-30-26-22-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3

InChI Key

DNWILILLQPIREP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)OCCCCCCCCCCCCC

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